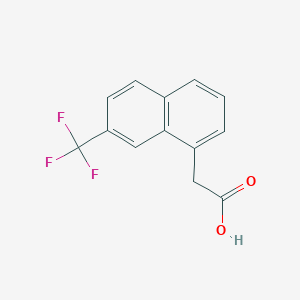
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 4-position and a tert-butyldimethylsilyloxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds via the formation of a silyl ether, which is then subjected to nitration to introduce the nitro group at the 4-position of the pyridine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using flow microreactor systems for efficient and sustainable synthesis, and ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-((tert-Butyldimethylsilyl)oxy)-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silyl ether group can undergo hydrolysis or substitution. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
類似化合物との比較
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine is unique due to the presence of both a nitro group and a silyl ether group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .
特性
分子式 |
C11H18N2O3Si |
|---|---|
分子量 |
254.36 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(4-nitropyridin-3-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-8-12-7-6-9(10)13(14)15/h6-8H,1-5H3 |
InChIキー |
HSKLCEBUXTYNEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CN=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Fluorophenyl)furo[2,3-B]quinoxaline](/img/structure/B11858275.png)


![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)

![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)

![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)




